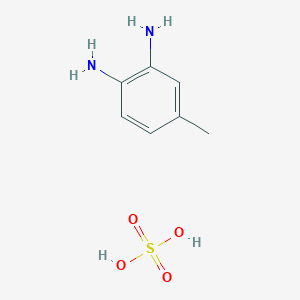
4-Methylbenzene-1,2-diamine sulfate
Übersicht
Beschreibung
4-Methylbenzene-1,2-diamine, also known as Toluene-3,4-diamine or 1,2-Diamino-4-methylbenzene, is a chemical compound with the formula C7H10N2 . It is used in various industrial applications .
Synthesis Analysis
The synthesis of 2-substituted and 1,2-disubstituted benzimidazoles from the reaction between aldehydes and 4-methylbenzene-1,2-diamine has been reported . Another method involves the irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid .Molecular Structure Analysis
The molecular structure of 4-Methylbenzene-1,2-diamine is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 122.1677 .Wissenschaftliche Forschungsanwendungen
Solubility and Interaction Studies
4-Methylbenzene-1,2-diamine, also known as diaminotoluene, has been studied for its solubility and interaction with various solvents. Research by Zhu et al. (2014) explored the densities and viscosities of diaminotoluene in solvents like water, ethanol, and others at different temperatures. Their findings shed light on the solute-solvent interactions, highlighting the role of hydrogen bond and hydrophobic hydration interactions, which are crucial for understanding chemical processes and product formulations Zhu et al., 2014.
Chiral Applications in Metal Complexes
The chirality introduced by diaminotoluene derivatives has been utilized in the formation of octahedral zinc(II) and cobalt(II) complexes, as reported by Rudbari et al. (2015). These complexes have potential applications in asymmetric catalysis, showcasing the importance of structural factors in designing chiral materials Rudbari et al., 2015.
Polymer Synthesis for Engineering Applications
Diaminotoluene derivatives have been a key component in synthesizing polyimides and copolymers with enhanced thermal properties and solubility. For instance, Iqbal et al. (2015) developed a series of polyimides with azomethine functionality, which showed promising applications for high-performance engineering plastics due to their amorphous nature and thermal stability Iqbal et al., 2015.
Corrosion Inhibition
Diaminotoluene compounds have been evaluated for their corrosion inhibiting properties on mild steel in acidic conditions. Singh and Quraishi (2016) synthesized novel Schiff bases from diaminotoluene, demonstrating significant inhibition efficiency, which could be highly beneficial in industrial applications for protecting metals against corrosion Singh & Quraishi, 2016.
Anti-inflammatory and Biological Activities
The compound N1-Benzyl-4-methylbenzene-1,2-diamine has shown potential in inhibiting nitric oxide production in macrophages, suggesting anti-inflammatory properties. Research by Shin et al. (2005) highlights its mechanism of action through the suppression of NF-kappaB activation, offering insights into its therapeutic potential in treating inflammatory diseases Shin et al., 2005.
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methylbenzene-1,2-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.H2O4S/c1-5-2-3-6(8)7(9)4-5;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXGAXXOGWBQNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668255 | |
| Record name | Sulfuric acid--4-methylbenzene-1,2-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzene-1,2-diamine sulfate | |
CAS RN |
1084893-43-5 | |
| Record name | Sulfuric acid--4-methylbenzene-1,2-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451505.png)

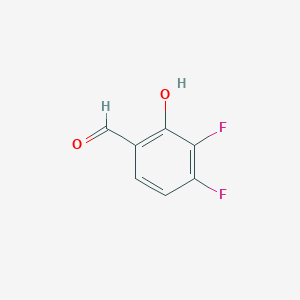
![(1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1451510.png)

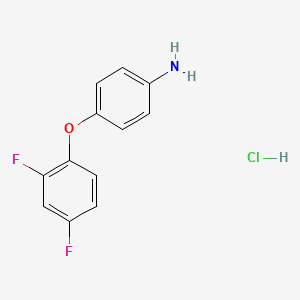

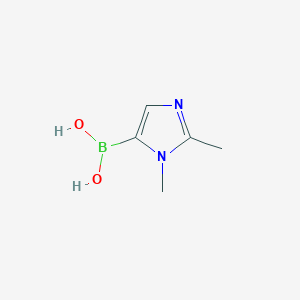
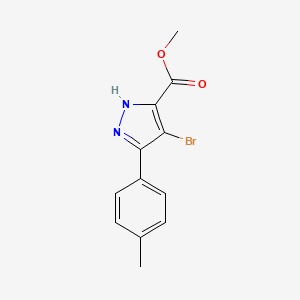
![7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451519.png)
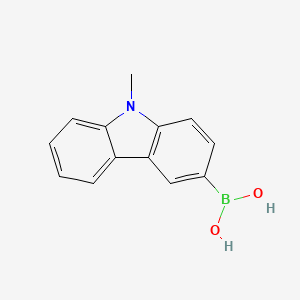
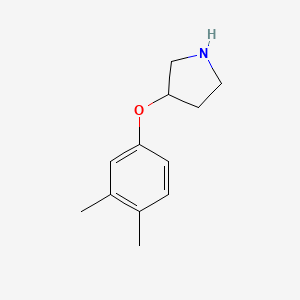
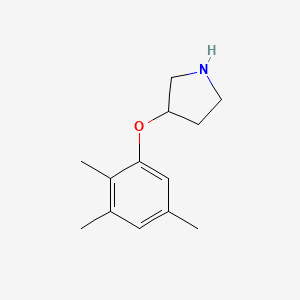
![1-Oxa-8-azaspiro[4.5]decan-3-ol](/img/structure/B1451528.png)